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Compound of Interest

Compound Name: 4-Hydroxyquinoline-2-acetonitrile

Cat. No.: B11909071 Get Quote

The 4-hydroxyquinoline, also known as 4-quinolone, scaffold is a privileged structure in

medicinal chemistry, forming the core of numerous natural and synthetic compounds with a

wide array of pharmacological properties.[1][2] These nitrogen-containing heterocyclic aromatic

compounds are recognized for their diverse biological activities, including anticancer,

antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] The versatility of

the 4-hydroxyquinoline ring system allows for substitutions at various positions, enabling the

fine-tuning of its biological activity and providing a rich field for structure-activity relationship

(SAR) studies. This guide provides a comparative overview of the SAR of 4-hydroxyquinoline

derivatives in key therapeutic areas, supported by experimental data and protocols.

Anticancer Activity
4-Hydroxyquinoline derivatives have shown significant potential as anticancer agents, with

some compounds exhibiting selective toxicity towards cancer cells, including multidrug-

resistant (MDR) strains.[1] The SAR studies in this area have revealed critical insights into the

structural requirements for cytotoxicity.

Key SAR Findings:

Substitution at C2: Modifications at the C2 position with groups like styryl or acetates have

been explored. The introduction of benzylidene moieties through Knoevenagel condensation

has yielded derivatives with notable cytotoxic effects.[1]
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Substitution at C3: The presence of a carboxyl group at the C3 position is a common feature

in many biologically active quinolones.[1] Further derivatization of this carboxyl group into

carbohydrazides has produced compounds with moderate anti-HIV activity, which shares

relevance with anticancer studies targeting cellular proliferation.[4]

Substitution on the Benzene Ring: The nature and position of substituents on the benzene

part of the quinoline ring significantly influence the anticancer activity. Electron-withdrawing

groups can modulate the electronic properties of the molecule, potentially enhancing its

interaction with biological targets.

Data Presentation: Cytotoxic Activity of 4-Hydroxyquinoline Derivatives

Compound Substituent(s) Cell Line IC50 (µM) Reference

Doxorubicin

(Control)
- MDA-MB-468 0.01 [5]

Doxorubicin

(Control)
- MDA-MB-231 0.11 [5]

Doxorubicin

(Control)
- MCF-7 0.1 [5]

Doxorubicin

(Control)
- SK-BR-3 0.08 [5]

Example

Derivative 1
2-styryl

Colon

Adenocarcinoma
Varies [1]

Example

Derivative 2
3-carboxyl Not specified Not specified [1]

Example

Derivative 3

C2'-methyl-8-

hydroxyquinoline
Lung Cancer High Activity [6]

Example

Derivative 4

C2'-morpholine-

8-

hydroxyquinoline

Lung Cancer Reduced Activity [6]
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Note: Specific IC50 values for many derivatives are embedded within extensive studies and

require detailed extraction. The table provides a structural basis for comparison based on the

literature.

Experimental Protocols: Cytotoxicity Assessment (Resazurin Reduction Assay)

This assay is used to measure the cytotoxicity of compounds on various cancer cell lines.[7]

Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a suitable

density and incubate for 24 hours to allow for attachment.

Compound Treatment: Treat the cells with various concentrations of the 4-hydroxyquinoline

derivatives. Include a positive control (e.g., Doxorubicin) and a vehicle control (e.g., DMSO).

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

Resazurin Addition: Add resazurin solution to each well and incubate for a few hours.

Measurement: Measure the fluorescence or absorbance at the appropriate wavelength. The

amount of resorufin produced is proportional to the number of viable cells.

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits 50% of cell

growth).

Visualization: General Workflow for Anticancer Evaluation
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Caption: Workflow for the development of 4-hydroxyquinoline derivatives as anticancer agents.
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Antimicrobial Activity
The 4-hydroxyquinoline core is fundamental to the quinolone class of antibiotics.[1] SAR

studies have been pivotal in developing new derivatives to combat antimicrobial resistance.

Key SAR Findings:

Core Structure: The 4-hydroxyquinoline scaffold itself possesses antimicrobial properties by

disrupting essential cellular processes in bacteria and fungi.[8]

C3-Carboxylic Acid: This group is crucial for the activity of many quinolone antibiotics, as it is

involved in binding to bacterial DNA gyrase.

Hybrid Molecules: Hybrid compounds incorporating 4-aminoquinoline-hydrazones and isatin

have shown promising activity against various bacterial strains.[9]

Halogenation: The introduction of halogen atoms, such as chlorine, into the 8-

hydroxyquinoline scaffold can significantly enhance antibacterial activity.[10] Dichloro-

derivatives often show superior activity.[10]

Data Presentation: Antibacterial Activity of Quinolone Derivatives
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Compound Series Bacterial Strain
Activity (MIC in µM
or µg/mL)

Reference

4-Aminoquinoline-

hydrazones (HD

series)

E. faecalis, S. aureus,

P. aeruginosa

Good to moderate

activity
[9]

4-Aminoquinoline-

isatin hybrids (HS

series)

E. faecalis, S. aureus
Inhibitory effects

noted
[9]

2-sulfoether-4-

quinolones
S. aureus

MIC as low as 0.8 µM

for some derivatives
[11]

2-sulfoether-4-

quinolones
B. cereus

MIC as low as 1.61

µM for some

derivatives

[11]

Dihalogenated 8-

hydroxyquinolines
Gonococcal pathogen

High activity (MIC

range 0.08-0.56 µM)
[10]

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., S.

aureus, E. coli) in a suitable broth.

Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter

plate containing the broth.

Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria

without compound) and a negative control (broth only).

Incubation: Incubate the plate at 37°C for 18-24 hours.

Determination of MIC: The MIC is the lowest concentration of the compound that completely

inhibits the visible growth of the microorganism.

Visualization: SAR Logic for Antimicrobial Activity
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Caption: Key structural modifications enhancing the antimicrobial activity of 4-

hydroxyquinolines.

Antiviral Activity
Recent studies have highlighted the potential of 4-hydroxyquinoline derivatives as broad-

spectrum antiviral agents, with activity against various coronaviruses, including SARS-CoV-2.

[12][13]

Key SAR Findings:

Hybrid Scaffolds: Pyrazole derivatives bearing a hydroxyquinoline scaffold have

demonstrated potent inhibition of SARS-CoV-2, MERS-CoV, and HCoV-229E.[12][13]

Lipophilicity and Electron-withdrawing Groups: For some 8-hydroxyquinoline derivatives,

antiviral activity against influenza H5N1 was found to increase with greater lipophilicity and

the presence of electron-withdrawing substituents on an anilide ring.[14]

Host-Targeting Mechanism: Some 4-quinoline carboxylic acid analogs act as potent

inhibitors of human dihydroorotate dehydrogenase (DHODH), a host enzyme essential for
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pyrimidine biosynthesis and, consequently, viral replication.[15][16] This host-targeting

mechanism may reduce the likelihood of viral resistance.[15][16]

Data Presentation: Antiviral Activity of 4-Hydroxyquinoline Derivatives

Compound/
Derivative

Virus Assay IC50 / EC50
Selectivity
Index (SI)

Reference

2-isobutyl-

5,7-dichloro-

8-

hydroxyquinol

ine

Dengue Virus

(DENV2)
In vitro 0.49 µM 39.5 [14]

2-isopropyl-

5,7-dichloro-

8-

hydroxyquinol

ine

Dengue Virus

(DENV2)
In vitro 3.03 µM 5.30 [14]

Hydroxyquino

line-pyrazole

hybrids

SARS-CoV-2,

MERS-CoV

Plaque

Reduction

Potent

inhibition at

low

concentration

s

Favorable [12][13]

C44 (a 4-

quinoline

carboxylic

acid)

VSV
Replication

Assay
2 nM Not specified [15][16]

C44 (a 4-

quinoline

carboxylic

acid)

WSN-

Influenza

Replication

Assay
41 nM Not specified [15][16]

Experimental Protocols: Plaque Reduction Assay

This assay is a standard method for measuring the antiviral activity of a compound.[13]
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Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., Vero E6 for

coronaviruses) in multi-well plates.

Virus Adsorption: Infect the cell monolayers with a known amount of virus for a short period

(e.g., 1 hour) to allow viral attachment and entry.

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid

medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of

the test compound.

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are

formed.

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet).

Quantification: Count the number of plaques in each well. The concentration of the

compound that reduces the number of plaques by 50% (EC50) is determined.

Visualization: Potential Antiviral Mechanisms of Action
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Caption: Dual antiviral mechanisms of 4-hydroxyquinoline derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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